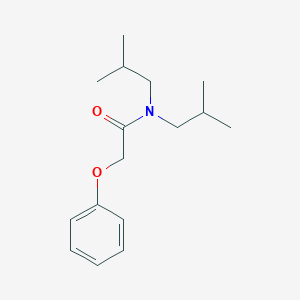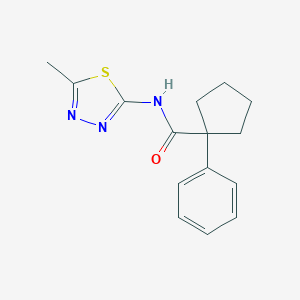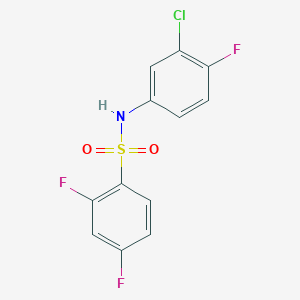
N,N-bis(2-methylpropyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-methylpropyl)-2-phenoxyacetamide, also known as A-836,339, is a compound that belongs to the class of amides. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2) and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
N,N-bis(2-methylpropyl)-2-phenoxyacetamide is a selective agonist of the CB2 receptor. The CB2 receptor is primarily expressed on immune cells and is involved in the regulation of inflammation and immune function. Activation of the CB2 receptor by N,N-bis(2-methylpropyl)-2-phenoxyacetamide leads to the inhibition of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, and the reduction of immune cell activation.
Biochemical and Physiological Effects:
N,N-bis(2-methylpropyl)-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, while increasing the production of anti-inflammatory cytokines such as IL-10. It has also been shown to reduce the activation of immune cells such as macrophages and T cells. In addition, N,N-bis(2-methylpropyl)-2-phenoxyacetamide has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N,N-bis(2-methylpropyl)-2-phenoxyacetamide has a number of advantages for lab experiments. It is a selective agonist of the CB2 receptor, which allows for the study of the specific effects of CB2 receptor activation. It is also a potent agonist, which allows for the study of the effects of CB2 receptor activation at low concentrations. However, N,N-bis(2-methylpropyl)-2-phenoxyacetamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experimental settings.
Future Directions
There are a number of future directions for the study of N,N-bis(2-methylpropyl)-2-phenoxyacetamide. One potential direction is the study of its effects on the immune system in the context of autoimmune diseases such as rheumatoid arthritis and lupus. Another potential direction is the study of its effects on the central nervous system in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of more water-soluble and longer-lasting analogs of N,N-bis(2-methylpropyl)-2-phenoxyacetamide may lead to the development of more effective therapeutic agents.
Synthesis Methods
N,N-bis(2-methylpropyl)-2-phenoxyacetamide can be synthesized using a two-step process. The first step involves the reaction of 2-phenoxyacetic acid with 2-methylpropan-2-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to form the corresponding acid chloride. The second step involves the reaction of the acid chloride with 2-methylpropan-2-amine to form the final product.
Scientific Research Applications
N,N-bis(2-methylpropyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. It has also been shown to be effective in the treatment of neuropathic pain, multiple sclerosis, and inflammatory bowel disease.
properties
Product Name |
N,N-bis(2-methylpropyl)-2-phenoxyacetamide |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H25NO2/c1-13(2)10-17(11-14(3)4)16(18)12-19-15-8-6-5-7-9-15/h5-9,13-14H,10-12H2,1-4H3 |
InChI Key |
DLZPOPWRZVAEML-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)COC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)




![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)



![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)


![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)